molecular formula C6H2Br2ClNO B153419 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone CAS No. 537-45-1

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

Cat. No.: B153419
CAS No.: 537-45-1
M. Wt: 299.35 g/mol
InChI Key: JYWKEVKEKOTYEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Dibromoquinone-4-chloroimide is phenolic compounds . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They play critical roles in various biological processes.

Mode of Action

2,6-Dibromoquinone-4-chloroimide reacts with phenolic compounds to produce an indigo dye . This reaction occurs at a pH of approximately 9.4 . The compound is highly reactive and is capable of forming covalent bonds with a variety of molecules.

Biochemical Pathways

The compound’s interaction with phenolic compounds can affect various biochemical pathways. For instance, under the catalysis of alkaline phosphatase (ALP), phenyl phosphate (PP) can produce phenol by dephosphorylation. Then phenol can react with 2,6-dibromoquinone-4-chloroimide (DBQC) under alkaline conditions to produce blue halogenated indophenol (HIP) .

Result of Action

The result of the compound’s action is the formation of a blue dye when it reacts with phenolic compounds . This property makes it useful as a reagent for the detection of these compounds.

Action Environment

The action of 2,6-Dibromoquinone-4-chloroimide is influenced by environmental factors such as pH and temperature. The reaction with phenolic compounds occurs at a pH of approximately 9.4 . The compound is also sensitive to heat and light .

Biochemical Analysis

Biochemical Properties

The primary role of 2,6-Dibromoquinone-4-chloroimide in biochemical reactions is as a Gibbs reagent for the colorimetric detection of phenolic compounds . It interacts with phenolic compounds, which are a type of aromatic organic compound that includes a wide range of biomolecules such as enzymes and proteins . The nature of these interactions is primarily chemical, involving a reaction that produces an indigo dye .

Cellular Effects

The effects of 2,6-Dibromoquinone-4-chloroimide on cells and cellular processes are primarily related to its role in the detection of phenolic compounds . Phenolic compounds play a crucial role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the detection and quantification of these compounds using 2,6-Dibromoquinone-4-chloroimide can provide valuable insights into these cellular processes .

Molecular Mechanism

At the molecular level, 2,6-Dibromoquinone-4-chloroimide exerts its effects through binding interactions with phenolic compounds . This binding triggers a chemical reaction that results in the formation of an indigo dye, which can be detected colorimetrically . This mechanism allows for the detection and quantification of phenolic compounds, providing a measure of their presence and concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromoquinone-4-chloroimide can change over time due to factors such as the stability and degradation of the compound . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.

Metabolic Pathways

Given its role in detecting phenolic compounds, it may interact with enzymes or cofactors involved in the metabolism of these compounds .

Subcellular Localization

Given its role in detecting phenolic compounds, it is likely to be present wherever these compounds are found within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromoquinone-4-chloroimide can be synthesized through the bromination of quinone derivatives followed by chlorination. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective substitution of bromine and chlorine atoms on the quinone ring .

Industrial Production Methods: Industrial production of 2,6-Dibromoquinone-4-chloroimide involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: 2,6-Dibromoquinone-4-chloroimide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It is known to participate in substitution reactions, especially with nucleophiles that can replace the halogen atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2,6-Dibromoquinone-4-chloroimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dibromoquinone-4-chlorimide
  • 2,6-Dichloroquinone-4-chloroimide
  • 2,6-Dibromoquinone-4-fluoroimide

Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .

Properties

IUPAC Name

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWKEVKEKOTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060215
Record name 2,6-Dibromoquinone-4-chloroimide
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Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-45-1
Record name 2,6-Dibromoquinone-4-chloroimide
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Record name 2,6-Dibromoquinone-4-chlorimide
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Record name BQC reagent
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Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)-
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Record name 2,6-Dibromoquinone-4-chloroimide
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Record name 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone
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Record name 2,6-DIBROMOQUINONE-4-CHLORIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 2
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 3
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 4
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 5
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 6
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

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